1-(2-Bromobutanoyl)indoline
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Overview
Description
1-(2-Bromobutanoyl)indoline is a synthetic organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.16 g/mol . This compound is characterized by the presence of an indoline ring system substituted with a 2-bromobutanoyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
1-(2-Bromobutanoyl)indoline is a derivative of indoline, a class of compounds that have been found to have significant biological applications . The primary targets of indoline derivatives are often multiple receptors, to which they bind with high affinity . In the case of certain indoline derivatives, they have shown protective effects against H2O2-induced death of RAW 264.7 cells and have exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .
Mode of Action
Indoline derivatives generally interact with their targets by binding to them, which can result in changes in the function of the target . For instance, some indoline derivatives have been found to exert neuroprotective effects and lower the secretion of inflammatory cytokines .
Biochemical Pathways
Indole derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, including those involved in inflammation and neuronal damage
Result of Action
Certain indoline derivatives have been found to have significant protective effects against neuronal damage and inflammation . They have also been found to have potential therapeutic applications in the treatment of ischemic stroke .
Biochemical Analysis
Biochemical Properties
1-(2-Bromobutanoyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This interaction can lead to the formation of reactive intermediates that may further participate in biochemical pathways. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For example, this compound has been shown to inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which the effects may become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of this compound, ensuring its availability at the site of action. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to traverse cellular membranes and accumulate in specific compartments .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromobutanoyl)indoline can be synthesized through a multi-step process involving the following key steps:
Hydrogenation of Indole: Indole is subjected to low-temperature, low-pressure liquid-phase hydrogenation in the presence of a metal catalyst to obtain indoline.
Acetylation: Indoline is then reacted with an acetylation reagent to produce N-acetylindoline.
Bromination: N-acetylindoline undergoes a clean bromination reaction to yield N-acetyl-5-bromoindoline.
Deacetylation: N-acetyl-5-bromoindoline is deacetylated under acidic conditions to obtain 5-bromoindoline.
Final Step: 5-bromoindoline is subjected to oxidative dehydrogenation to prepare the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including hydrogenation, acetylation, bromination, and deacetylation, as described above.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobutanoyl)indoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobutanoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the indoline ring system.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the indoline ring, such as indole-2-carboxylic acid.
Reduction Products: Reduced forms of the indoline ring, such as indoline-2-carboxylic acid.
Scientific Research Applications
1-(2-Bromobutanoyl)indoline has several scientific research applications, including:
Comparison with Similar Compounds
1-(2-Bromobutanoyl)indoline can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a similar indole ring structure but different functional groups.
5-Bromoindole: A simpler brominated indole derivative with different reactivity and applications.
N-acetylindoline: An intermediate in the synthesis of this compound with distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indoline derivatives .
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHAKDWYZMWANQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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